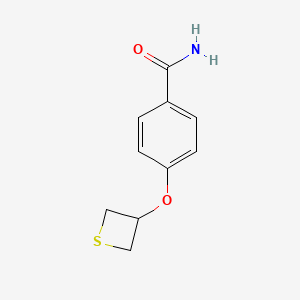

4-(Thietan-3-yloxy)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(thietan-3-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-14-6-9/h1-4,9H,5-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLJFXZQTIPLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)OC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-(Thietan-3-yloxy)benzamide

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, readily available precursors. leah4sci.comchemrxiv.orge3s-conferences.org For this compound, the analysis identifies two primary disconnection points: the amide bond and the ether linkage.

Amide Bond Disconnection: The most straightforward disconnection is at the C-N amide bond. This suggests that the benzamide (B126) can be formed from a 4-(thietan-3-yloxy)benzoic acid derivative and an ammonia (B1221849) source. This is a common and reliable transformation in organic synthesis.

Ether Bond Disconnection: The second key disconnection is the C-O ether bond connecting the phenyl ring to the thietane (B1214591) moiety. This leads to two potential precursor pairs:

A 4-hydroxybenzamide (B152061) and a thietane ring with a suitable leaving group at the 3-position (e.g., a halide or a sulfonate ester).

A 4-halobenzamide and thietan-3-ol (B1346918), to be coupled via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Combining these disconnections, a logical synthetic pathway emerges. A common strategy would involve first synthesizing the two key intermediates, a substituted benzoic acid and thietan-3-ol, and then coupling them. The most convergent approach involves preparing 4-hydroxybenzoic acid or a related ester, performing an etherification reaction with a 3-functionalized thietane, and finally, forming the amide.

Established Synthetic Routes to the Benzamide Core

The benzamide functional group is a cornerstone of many pharmaceuticals and biologically active compounds, leading to the development of numerous synthetic methods. researchgate.net

The formation of an amide bond is one of the most fundamental reactions in organic chemistry. researchgate.net Direct amidation of carboxylic acids with amines is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org

Conventional Approaches: Historically, this challenge was overcome by activating the carboxylic acid. This involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride, which then readily reacts with an amine. While effective, these methods often require harsh conditions and may not be compatible with sensitive functional groups.

Catalytic Approaches: Modern synthetic chemistry has focused on developing catalytic methods for direct amidation that avoid the need for pre-activation and operate under milder conditions. rsc.org Various catalysts have been explored for this transformation. Boric acid, for instance, has been shown to catalyze the dehydrative amidation of benzoic acids with aromatic amines under mild conditions. researchgate.net Transition metal catalysts, including those based on zirconium, titanium, and copper, have also proven effective. rsc.orgthieme-connect.comsioc-journal.cn For example, a zirconium-based metal-organic framework (Zr-AzoBDC) can catalyze the direct amidation of benzoic acids in good to excellent yields. thieme-connect.com Electrochemical methods also present a "green" alternative for amide synthesis. researchgate.netresearchgate.net

| Catalyst/Method | Amine Source | Key Features | Reference |

|---|---|---|---|

| Acyl Chloride Formation (e.g., with SOCl₂) | Ammonia/Amine | Classical, high-yielding but requires stoichiometric activators. | rsc.org |

| Boric Acid | Aromatic Amines | Mild conditions, readily available catalyst. | researchgate.net |

| Zr-AzoBDC (MOF) | Various Amines | Heterogeneous catalyst, reusable, good yields (55-97%). | thieme-connect.com |

| TiF₄ | Aliphatic/Aromatic Amines | High yields for both secondary and tertiary amides. | rsc.org |

| I₂–TBHP System | Benzylamines | Oxidative amidation approach. | researchgate.net |

| Electrochemical Synthesis | Aliphatic Amines | "Green" methodology using electrons as reagents. | researchgate.net |

Controlling the position of substituents on the benzene (B151609) ring is critical for the synthesis of a specific isomer like this compound. The term "regioselectivity" refers to the preference for bond formation at one position over another. For a disubstituted benzene ring, this involves directing incoming groups to the ortho, meta, or para positions.

The synthesis of a para-substituted benzamide, such as the target molecule, typically relies on starting with a para-substituted precursor. For instance, starting with 4-hydroxybenzoic acid ensures that the ether and amide functionalities will be in the correct 1,4-relationship. If starting from an unsubstituted arene, direct Friedel-Crafts carboxamidation using reagents like cyanoguanidine in a superacid can be employed, although this may yield a mixture of isomers depending on the directing effects of other substituents. nih.gov Ruthenium-catalyzed C-H activation provides a modern approach for the ortho-arylation of N-alkyl benzamides, showcasing advanced methods for achieving high regioselectivity in amide synthesis. acs.org

Formation of the Thietane-3-yloxy Moiety

The thietane ring is a four-membered heterocycle containing a sulfur atom. nih.govbeilstein-journals.org Its incorporation into molecules is of increasing interest in medicinal chemistry due to the unique three-dimensional shape and polarity it imparts. researchgate.netresearchgate.net

The synthesis of the thietane ring itself can be accomplished through several established strategies. nih.govbeilstein-journals.org These methods are crucial for preparing the thietan-3-ol or related intermediates needed for the subsequent etherification step.

Cyclic Thioetherification: This is a traditional and widely used method. It involves the reaction of a 1,3-difunctionalized propane (B168953) derivative with a sulfur nucleophile like sodium sulfide. Common starting materials include 1,3-dihaloalkanes or 1,3-diols that have been converted to disulfonates. nih.govbeilstein-journals.orgbeilstein-journals.org Intramolecular cyclization of a γ-mercaptoalkanol is also an efficient route. nih.govbeilstein-journals.org

Ring Expansion of Thiiranes: Thiiranes (three-membered sulfur heterocycles) can be expanded to form thietanes. This can be achieved through reactions with reagents like dimethyloxosulfonium methylide, which is generated from trimethyloxosulfonium iodide and sodium hydride. rsc.org Rhodium carbenoids can also induce an electrophilic ring expansion of thiiranes to yield functionalized thietanes. acs.org

From Oxiranes: Thietan-3-ol, a key precursor for the target molecule, can be synthesized from (1-chloromethyl)oxiranes (epichlorohydrin derivatives). The reaction with hydrogen sulfide, often in the presence of a base like barium hydroxide, leads to a ring-opening and subsequent intramolecular cyclization to form the thietane-3-ol structure. nih.govbeilstein-journals.orgbeilstein-journals.org

| Synthetic Strategy | Typical Starting Materials | Key Transformation | Reference |

|---|---|---|---|

| Intermolecular Double Displacement | 1,3-dihaloalkanes, alkane-1,3-disulfonates | Cyclization with sodium sulfide. | nih.govbeilstein-journals.org |

| Intramolecular Cyclization | γ-mercaptoalkanols, 3-mercaptoalkyl halides | Direct cyclization, often with a coupling agent. | nih.govbeilstein-journals.org |

| Ring Expansion | Thiiranes (Episulfides) | Reaction with sulfonium (B1226848) ylides or carbenoids. | rsc.orgacs.org |

| From Oxiranes | (1-chloromethyl)oxiranes (Epichlorohydrin) | Reaction with H₂S followed by cyclization. | nih.govbeilstein-journals.orgbeilstein-journals.org |

Once a suitable thietane precursor like thietan-3-ol is obtained, the final key step is the formation of the ether linkage to the benzamide core.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide. In this context, the sodium salt of 4-hydroxybenzamide (or its ester derivative) could be reacted with a 3-halothietane. The success of this reaction depends on the reactivity of the thietane halide and the nucleophilicity of the phenoxide.

Mitsunobu Reaction: A highly versatile method for forming ether bonds is the Mitsunobu reaction. This reaction allows for the coupling of an alcohol with a pronucleophile (like a phenol) under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). To synthesize the target molecule, 4-hydroxybenzoic acid (or its ester) would be reacted with thietan-3-ol under Mitsunobu conditions. This approach is particularly useful as it proceeds with inversion of stereochemistry at the alcohol carbon and is tolerant of many functional groups. A similar reaction, using a Mitsunobu-type protocol to react a chiral thiirane-2-methanol with a phenol, has been reported to generate a chiral thietane, demonstrating the utility of this reaction for forming ether linkages in related systems. nih.gov

Advanced Synthetic Strategies and Green Chemistry Applications

The synthesis of this compound can be approached through modern, efficiency-focused, and environmentally conscious methods. These strategies aim to improve yield, reduce waste, and enhance safety compared to traditional batch syntheses.

Flow Chemistry and Continuous Synthesis Methodologies

While specific continuous-flow synthesis protocols for this compound are not extensively documented in the literature, the principles of flow chemistry can be readily applied to its key bond-forming reactions. The construction of this molecule involves two primary transformations: the formation of an ether linkage and the formation of an amide bond.

Solvent-Free and Environmentally Conscious Synthetic Protocols

Green chemistry principles encourage the reduction or elimination of hazardous solvents. semanticscholar.org For the synthesis of this compound, several environmentally conscious protocols can be proposed.

Solvent-Free Synthesis: The Biginelli reaction, which produces dihydropyrimidinones, has been successfully performed under solvent-free conditions using reusable solid catalysts. semanticscholar.orgoiccpress.com Similarly, the synthesis of bis(3-indolyl)methanes has been achieved through electrophilic substitution under solvent-free conditions. nih.gov These examples suggest that the key etherification or amidation steps for synthesizing this compound could be adapted to solvent-free protocols, potentially using grinding (mechanochemistry) or heating a mixture of the neat reactants with a solid catalyst.

Green Solvents: If a solvent is necessary, greener alternatives to traditional volatile organic compounds can be employed. Polyethylene glycol (PEG-400) has been used as a recyclable and non-toxic solvent for nucleophilic aromatic substitution reactions, yielding excellent results in short reaction times. mdpi.com Aqueous conditions, using additives like hydroxypropyl methylcellulose (B11928114) (HPMC) to facilitate reactions between various nucleophiles and electrophiles, also present a sustainable option. rsc.org

Derivatization and Functionalization of this compound

The this compound scaffold possesses three distinct regions for chemical modification: the benzamide nitrogen, the aromatic ring, and the thietane ring. Each site offers unique opportunities for structural diversification.

Modifications at the Benzamide Nitrogen Atom

The primary amide group is a versatile handle for derivatization. N-substituted analogs of this compound can be readily prepared using standard synthetic methodologies. A common approach involves the coupling of 4-(thietan-3-yloxy)benzoic acid with a diverse range of primary or secondary amines. nih.gov This reaction is typically facilitated by a peptide coupling agent, such as HATU, or by converting the carboxylic acid to a more reactive species like an acid chloride. nih.govgoogle.com Alternatively, the parent this compound could undergo N-alkylation or N-arylation, though this method may be less direct. The synthesis of various N-substituted benzamides is well-documented in the context of developing biologically active molecules. researchgate.netontosight.ainih.gov

Table 1: Proposed N-Substituted Derivatives of this compound

| Starting Material | Reagent | General Conditions | Product |

|---|---|---|---|

| 4-(Thietan-3-yloxy)benzoic acid | Isopropylamine | Coupling agent (e.g., HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) | N-Isopropyl-4-(thietan-3-yloxy)benzamide ontosight.ai |

| 4-(Thietan-3-yloxy)benzoic acid | Morpholine | Coupling agent (e.g., HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) | (4-Morpholinyl)(4-(thietan-3-yloxy)phenyl)methanone nih.gov |

| 4-(Thietan-3-yloxy)benzoic acid | 4-Chlorophenylamine | Coupling agent (e.g., HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) | N-(4-chlorophenyl)-4-(thietan-3-yloxy)benzamide ontosight.ai |

| 4-(Thietan-3-yloxy)benzoyl chloride | Cyclopropylamine | Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) | N-Cyclopropyl-4-(thietan-3-yloxy)benzamide |

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The reactivity of the benzene ring towards substitution is governed by the electronic properties of its two substituents: the thietan-3-yloxy group and the benzamide group.

Electrophilic Aromatic Substitution (EAS): The thietan-3-yloxy group, being an ether, is an activating, ortho, para-directing group due to resonance stabilization of the cationic intermediate (the benzenonium ion). lkouniv.ac.inlibretexts.orgmsu.edu The benzamide group is a deactivating, meta-directing group. In a disubstituted benzene ring, the most powerful activating group generally controls the position of further substitution. lkouniv.ac.in Therefore, electrophilic attack on this compound is predicted to occur at the positions ortho to the strongly activating thietan-3-yloxy group, namely positions 3 and 5. Standard EAS reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to yield 3,4,5-trisubstituted benzene derivatives. libretexts.orgmsu.edu

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of a strong electron-withdrawing group (such as a nitro group) on the aromatic ring and a good leaving group. The parent molecule, this compound, is not suitably activated for SNAr. However, an SNAr reaction could be performed sequentially after first introducing a nitro group via electrophilic nitration. For example, nitration at the 3-position would yield 3-nitro-4-(thietan-3-yloxy)benzamide. The subsequent reaction with a nucleophile could potentially displace the nitro group or another suitable leaving group installed on the ring. mdpi.comrsc.org

Oxidative and Reductive Transformations of the Thietane Ring

The sulfur atom in the four-membered thietane ring is a key site for chemical transformation, particularly oxidation. researchgate.net

Oxidative Transformations: The thietane moiety can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone, which can significantly alter the molecule's polarity, solubility, and hydrogen bonding capacity. researchgate.net The oxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The stoichiometry of the oxidant controls the outcome: one equivalent of m-CPBA generally yields the thietane-1-oxide (a sulfoxide), while two or more equivalents lead to the formation of the thietane-1,1-dioxide (a sulfone). acs.org These transformations are common in medicinal chemistry to explore the structure-activity relationships of thietane-containing compounds. researchgate.netacs.org

Reductive Transformations: The thietane ring is a saturated heterocycle and generally stable to typical reductive conditions. However, aggressive reductive cleavage of the carbon-sulfur bonds can be achieved. For example, treatment with a desulfurization agent like Raney Nickel would likely lead to ring-opening, resulting in a propyl-ether substituted benzamide derivative. Nucleophiles can also induce ring-opening of the strained thietane ring. wikipedia.org

Table 2: Oxidative Derivatives of the Thietane Ring

| Reagent | Stoichiometry (Equivalents) | General Conditions | Product |

|---|---|---|---|

| m-CPBA | 1.0 | Solvent (e.g., CH2Cl2), 0 °C to room temp | 4-(1-Oxidothietan-3-yloxy)benzamide (Sulfoxide) acs.orgepo.org |

| m-CPBA | ≥ 2.0 | Solvent (e.g., CH2Cl2), 0 °C to room temp | 4-(1,1-Dioxidothietan-3-yloxy)benzamide (Sulfone) acs.org |

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental to determining the molecular structure by probing how the molecule interacts with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the thietane (B1214591) ring, and the amide (NH₂) protons. The aromatic protons would likely appear as two distinct doublets in the downfield region (typically 7.0-8.0 ppm). The protons on the thietane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other. Specifically, the methine proton at the 3-position attached to the oxygen would be a multiplet, and the methylene (B1212753) protons at the 2- and 4-positions would likely show complex second-order effects. The amide protons would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each unique carbon atom. One would expect to see signals for the carbonyl carbon of the amide, four distinct signals for the aromatic carbons, and two signals for the carbons of the thietane ring (one for the methine carbon at C3 and one for the equivalent methylene carbons at C2 and C4).

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish which protons are spin-coupled to each other, confirming the connectivity within the benzene and thietane rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, confirming the connection of the thietane ring to the benzamide (B126) moiety through the ether linkage.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of 4-(Thietan-3-yloxy)benzamide would be expected to show characteristic absorption bands for the primary amide group, including two N-H stretching bands (typically around 3350 and 3180 cm⁻¹), a strong C=O (Amide I) stretching band (around 1650 cm⁻¹), and an N-H bending (Amide II) band (around 1620 cm⁻¹). Additionally, a C-O-C stretching vibration for the ether linkage would be visible.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar, symmetric vibrations. The aromatic ring vibrations and the symmetric breathing modes of the thietane ring would be expected to be prominent.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

Exact Mass: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₁₀H₁₁NO₂S).

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation pathways would include the cleavage of the ether bond, loss of the thietane ring, and fragmentation of the benzamide group itself, such as the loss of NH₂.

Solid-State Structural Determination via X-ray Crystallography

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive three-dimensional structural information.

This analysis would reveal the fundamental repeating unit of the crystal lattice (the unit cell) defined by its dimensions (a, b, c, α, β, γ) and the symmetry operations that describe the arrangement of molecules within the crystal (the space group).

The crystal structure would elucidate the precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal how the molecules pack together in the solid state. This analysis would focus on identifying key intermolecular interactions that stabilize the crystal lattice, such as:

Hydrogen Bonding: The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), and would be expected to form extensive hydrogen bonding networks, potentially linking molecules into chains, sheets, or more complex three-dimensional architectures.

Other Interactions: Weaker interactions, such as C-H···O or C-H···π interactions, would also be analyzed to provide a complete understanding of the crystal packing.

While the framework for a complete structural analysis of this compound is well-established, the execution of this analysis is contingent upon the availability of the compound and the corresponding experimental data. To date, such a study has not been published in the scientific literature.

Conformational Analysis in the Crystalline Environment

A comprehensive search of the Cambridge Structural Database (CSD) and other crystallographic resources did not yield a crystal structure for this compound. The puckering of the thietane ring is a key conformational feature. In related thietane dioxide derivatives, the ring has been observed to adopt a puckered conformation. For instance, X-ray diffraction analysis of some 3,3-disubstituted thietane dioxides revealed puckering angles of approximately 14-17°. acs.org However, in the absence of experimental data for this compound, the exact conformation of its thietane ring and the dihedral angles between the benzamide and thietane moieties remain undetermined.

The conformation of the benzamide group itself is also of interest. In many benzamide derivatives, the amide group can exhibit different rotational orientations (syn/anti) relative to the phenyl ring, which can be influenced by intermolecular interactions such as hydrogen bonding within the crystal packing. Without crystallographic data, a definitive analysis of these features for the title compound is not possible.

Table 1: Hypothetical Crystallographic Parameters for this compound (Data Not Available)

| Parameter | Value |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | ? ų |

| Z (molecules per unit cell) | ? |

Advanced Chiroptical Spectroscopy (if applicable to chiral derivatives)

The this compound molecule itself is achiral. However, the introduction of stereocenters, for example, by substitution on the thietane or benzamide moieties, would lead to chiral derivatives. The study of such derivatives using advanced chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), would provide valuable insights into their absolute configuration and solution-state conformation.

Currently, there are no published studies on the synthesis or chiroptical properties of chiral derivatives of this compound. Research on other chiral thietane derivatives has demonstrated the utility of chiroptical methods in stereochemical assignment. researcher.lifemetu.edu.trwindows.netnih.gov However, in the absence of such studies for derivatives of the compound , this area remains unexplored.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are foundational for understanding the electronic properties of a molecule. libretexts.org These methods calculate the electron density of a molecule to determine its energy and other properties, providing a detailed picture of its electronic structure. chemrxiv.org

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The electronic structure is defined by the arrangement of electrons in molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netreddit.com A smaller gap generally indicates higher reactivity. wuxiapptec.com

For 4-(Thietan-3-yloxy)benzamide, a comprehensive study would calculate the energies of the HOMO and LUMO and the resulting energy gap. However, specific values from such calculations for this compound have not been reported in the reviewed literature.

Table 1: Illustrative Data Table for HOMO-LUMO Analysis of this compound (Note: This table is for illustrative purposes only, as specific data is not available.)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule, providing a guide to its reactivity. uni-muenchen.deresearchgate.net It highlights electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.govchemrxiv.org This analysis is crucial for predicting how a molecule will interact with other molecules, such as biological receptors. core.ac.uk

An MEP analysis of this compound would identify the key sites for intermolecular interactions, such as the carbonyl oxygen and the amide nitrogen. Specific MEP maps and potential values for this compound are not available in published research.

Charge Distribution and Bond Order Analysis

This analysis quantifies the electronic charge on each atom within the molecule (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) and the strength and type of the chemical bonds. This provides a more detailed understanding of the electronic effects of the thietan-3-yloxy substituent on the benzamide (B126) core. No specific charge distribution or bond order data for this compound has been found in the literature.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and conformational flexibility. nih.gov

Exploration of Conformational Landscapes in Solution Phase

Conformational analysis studies the different spatial arrangements (conformations) a molecule can adopt due to rotation around its single bonds. nih.govrsc.orgmdpi.com For this compound, this would involve analyzing the rotation around the ether linkage and the amide bond. An MD simulation in a solvent would reveal the most stable conformations and the energy barriers between them, which is critical for understanding how the molecule presents itself for biological interactions. semanticscholar.org Research detailing the specific conformational preferences of this compound is currently unavailable.

Ligand-Protein Dynamics and Interaction Profiles

If this compound were identified as a ligand for a specific protein target, MD simulations would be essential to study their interaction. nih.gov These simulations can predict the binding pose of the ligand in the protein's active site, calculate the binding free energy, and identify the key amino acid residues involved in the interaction. auctoresonline.orgnih.gov This provides a dynamic view of the ligand-receptor complex that is crucial for drug design and optimization. lib4ri.chjppres.com As no specific protein targets for this compound have been detailed in conjunction with such simulations, no data on its ligand-protein dynamics are available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For this compound and its analogs, QSAR models can be instrumental in predicting their therapeutic potential and guiding the synthesis of more potent derivatives. nih.gov

The development of predictive QSAR models for this compound would involve a systematic process. Initially, a dataset of structurally related benzamide derivatives with known biological activities (e.g., enzyme inhibition or receptor binding) would be compiled. nih.gov Subsequently, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) would then be employed to build the QSAR model. semanticscholar.orgnih.gov The robustness and predictive power of the resulting model are rigorously assessed through internal and external validation techniques. semanticscholar.org For instance, a study on benzamide derivatives as ROCK1 inhibitors successfully developed 3D-QSAR models with high predictability, demonstrating the feasibility of this approach. nih.gov

A hypothetical predictive model for a series of this compound analogs might be represented by an equation like:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(MW) + ... + ε

Where pIC₅₀ represents the biological activity, and the coefficients (β) indicate the contribution of each descriptor (logP, TPSA, MW, etc.).

Table 1: Hypothetical Data for QSAR Model Development of this compound Analogs

| Compound ID | Structure | pIC₅₀ | logP | TPSA (Ų) | Molecular Weight ( g/mol ) |

| 1 | This compound | 5.8 | 1.9 | 78.5 | 209.26 |

| 2 | Analog A | 6.2 | 2.1 | 80.2 | 223.29 |

| 3 | Analog B | 5.5 | 1.7 | 75.1 | 195.23 |

| 4 | Analog C | 6.5 | 2.4 | 85.6 | 237.32 |

This table is illustrative and does not represent actual experimental data.

A crucial outcome of QSAR modeling is the identification of physicochemical descriptors that are key to the biological activity of a compound series. frontiersin.org These descriptors provide insights into the mechanism of action and guide the structural modifications needed to enhance potency. For this compound, several descriptors would be of particular interest.

Key Physicochemical Descriptors:

Lipophilicity (logP): This descriptor influences the compound's ability to cross cell membranes. The thietan ring, a four-membered heterocycle containing sulfur, imparts unique lipophilic characteristics. ontosight.ai

Topological Polar Surface Area (TPSA): TPSA is related to the hydrogen bonding potential and permeability of a molecule. The benzamide group is a significant contributor to the TPSA.

Molecular Weight (MW): The size of the molecule can affect its binding to the target and its pharmacokinetic properties.

Electronic Descriptors: Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the electrophilicity index, can describe the molecule's reactivity and interaction with biological targets. researchgate.net

Shape and Steric Descriptors: The three-dimensional arrangement of the thietan ring and the benzamide moiety can be critical for fitting into a specific binding pocket.

A successful QSAR model would quantify the impact of these descriptors on the biological activity, allowing for the rational design of new derivatives. For example, if the model reveals a positive correlation between activity and TPSA, modifications could be made to increase the polarity of the molecule.

Table 2: Key Physicochemical Descriptors and Their Potential Influence on the Biological Activity of this compound

| Descriptor | Definition | Potential Influence on Activity |

| logP | Octanol-water partition coefficient | Membrane permeability, target binding |

| TPSA | Sum of surfaces of polar atoms | Hydrogen bonding, cell penetration |

| Molecular Weight | Mass of the molecule | Steric fit, pharmacokinetics |

| HOMO/LUMO Energy Gap | Difference in energy between HOMO and LUMO | Chemical reactivity, stability |

| Electrophilicity Index | A measure of the ability of a molecule to accept electrons | Covalent bond formation with target |

This table presents a conceptual overview of the importance of these descriptors.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are powerful computational techniques used to identify and optimize potential drug candidates from large compound libraries. researchgate.net These methods can be broadly categorized into ligand-based and structure-based approaches.

For this compound, if the biological target is known, structure-based methods like molecular docking can be employed. This involves predicting the preferred orientation and binding affinity of the compound within the active site of the target protein. researchgate.net The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For instance, in a study of benzamide derivatives, molecular docking was used to understand their binding mode with the target enzyme. nih.gov

If the three-dimensional structure of the target is unknown, ligand-based methods can be utilized. These approaches rely on the knowledge of other molecules that bind to the same target. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity, can be developed based on a set of known active compounds. nih.gov This model can then be used to screen virtual libraries for new molecules that fit the pharmacophore, including novel derivatives of this compound.

The process of virtual ligand design often involves an iterative cycle of designing new molecules in silico, predicting their properties and activities using QSAR and docking, and then synthesizing and testing the most promising candidates. This approach has been successfully used to design novel benzamide-type derivatives with enhanced properties. nih.gov

Table 3: Example of a Virtual Screening Workflow for this compound Analogs

| Step | Description | Tools/Methods |

| 1. Library Preparation | Generation of a virtual library of this compound derivatives. | Chemical drawing software, virtual library generators. |

| 2. Pharmacophore Modeling | Development of a 3D pharmacophore model based on known active compounds. | Ligand-based design software. |

| 3. Virtual Screening | Screening the virtual library against the pharmacophore model or docking into a target structure. | Docking software (e.g., AutoDock, GOLD), pharmacophore screening tools. |

| 4. Hit Selection | Selection of compounds with high predicted affinity and favorable ADMET properties. | ADMET prediction software. nih.gov |

| 5. Lead Optimization | Iterative design and evaluation of new analogs based on the initial hits. | QSAR models, molecular dynamics simulations. |

This table outlines a general workflow for the in silico discovery of new drug candidates based on the this compound scaffold.

Mechanistic Biological Investigations

Enzyme Inhibition and Activation Studies

There is currently no published research identifying or validating specific enzyme targets for 4-(Thietan-3-yloxy)benzamide. Consequently, information regarding its inhibitory mechanisms (e.g., competitive, non-competitive) and its kinetic characterization (e.g., IC₅₀, Kᵢ, Kₒₙ, Kₒ𝒻𝒻) is unavailable.

Receptor Binding and Modulation

Similarly, the affinity and selectivity of this compound for any specific receptors have not been reported. There are no studies available that investigate its potential activities as an agonist, antagonist, or allosteric modulator at any receptor.

Ligand-Receptor Interaction Fingerprinting

Ligand-receptor interaction fingerprinting is a computational method used to characterize and quantify the interactions between a ligand, such as this compound, and its protein target. This technique translates the complex three-dimensional structural information of a ligand-receptor complex into a one-dimensional binary string or vector. Each bit in this fingerprint represents the presence or absence of a specific type of interaction with a particular amino acid residue in the binding pocket.

These interactions can include:

Hydrogen bonds (donor and acceptor)

Hydrophobic contacts

Ionic bonds

Aromatic interactions (pi-pi stacking)

Water-mediated contacts

By generating these fingerprints, researchers can rapidly screen large compound libraries to identify molecules with similar interaction patterns to a known active ligand. Furthermore, machine learning models can be trained on these fingerprints to predict the biological activity of novel compounds, such as whether they will act as agonists or antagonists. For this compound, this would involve docking the compound into a putative receptor's binding site and calculating the interaction fingerprint to predict its binding mode and affinity.

Illustrative Ligand-Receptor Interaction Fingerprint Data

The following table illustrates a hypothetical interaction fingerprint for this compound with a putative protein target. The "1" indicates the presence of an interaction, and "0" indicates its absence.

| Amino Acid Residue | Interaction Type | Interaction Present (1/0) |

| Asp 112 | Hydrogen Bond Acceptor | 1 |

| Tyr 115 | Aromatic (pi-pi) | 1 |

| Phe 203 | Hydrophobic | 1 |

| Lys 205 | Hydrogen Bond Donor | 0 |

| Trp 288 | Hydrophobic | 1 |

| Ser 290 | Water-mediated | 1 |

Cellular Pathway Perturbation

To investigate the effects of this compound on cell signaling cascades, researchers would typically employ techniques such as phospho-proteomics and transcriptomics. These methods allow for the measurement of changes in protein phosphorylation and gene expression levels across multiple pathways simultaneously after treating cells with the compound.

For instance, if this compound were to inhibit a specific kinase, a phospho-proteomics analysis would reveal decreased phosphorylation of that kinase's downstream substrates. This information helps to map the compound's activity to specific signaling networks, such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are often implicated in cell proliferation, survival, and inflammation.

Illustrative Data on Signaling Pathway Modulation

This table provides a hypothetical example of how this compound might modulate key proteins in a signaling cascade, as measured by changes in phosphorylation.

| Signaling Protein | Pathway | Change in Phosphorylation |

| Akt | PI3K/Akt | - 45% |

| ERK1/2 | MAPK/ERK | - 5% |

| p38 | MAPK/ERK | - 8% |

| JNK | MAPK/JNK | - 52% |

| mTOR | PI3K/Akt/mTOR | - 38% |

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates, while mitophagy is the specific autophagic removal of damaged mitochondria. Dysregulation of these processes is linked to various diseases, including neurodegenerative disorders and cancer.

To determine if this compound modulates autophagy or mitophagy, researchers would use specific cellular assays. These could include monitoring the formation of autophagosomes using fluorescence microscopy to track proteins like LC3, or measuring the degradation of specific mitochondrial proteins to assess mitophagy. Given that some benzamide (B126) derivatives have shown potential in cancer research, investigating the role of this compound in modulating these pathways could reveal important aspects of its potential mechanism of action.

Structure-Activity Relationship (SAR) Driven Mechanistic Insights

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying the chemical structure of a lead compound like this compound and observing the resulting changes in activity, researchers can identify the key chemical motifs responsible for its effects.

In the context of this compound, SAR studies would involve synthesizing a series of analogues with modifications at different positions, such as the benzamide ring, the amide linker, or the thietane (B1214591) ring. These analogues would then be tested in binding assays to determine their affinity for the biological target.

For example, substituting the hydrogen atoms on the benzamide ring with different chemical groups (e.g., halogens, alkyl groups) could reveal which positions are sensitive to steric or electronic changes. This information is critical for optimizing the potency and selectivity of the compound.

Illustrative SAR Data for Benzamide Analogues

The following table provides a hypothetical SAR for a series of analogues based on the this compound scaffold, showing how different substitutions on the benzamide ring could affect target binding affinity (IC50).

| Compound | Substitution at R1 | Substitution at R2 | Target Binding Affinity (IC50, nM) |

| This compound | H | H | 150 |

| Analogue 1 | 2-Fluoro | H | 125 |

| Analogue 2 | 3-Chloro | H | 250 |

| Analogue 3 | 4-Methyl | H | 300 |

| Analogue 4 | H | 3-Methoxy | 180 |

Bioisosteric replacement is a strategy used to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. This technique is particularly useful for identifying the key pharmacophore features—the essential structural and electronic properties required for a molecule to interact with its target.

For this compound, the central amide bond and the thietane ring are potential candidates for bioisosteric replacement. The amide could be replaced with metabolically more stable groups like a 1,2,4-triazole (B32235) or an oxadiazole to investigate the importance of the hydrogen bonding capabilities of the amide. The sulfur atom in the thietane ring could be replaced with an oxygen (oxetane) or a carbon (cyclobutane) to probe the role of the sulfur atom in target engagement. The results of these studies would provide a clearer picture of the essential pharmacophore for this class of compounds.

Illustrative Data from Bioisosteric Replacement Studies

This table shows hypothetical data from a bioisosteric replacement study on this compound.

| Compound | Original Moiety | Bioisosteric Replacement | Target Binding Affinity (IC50, nM) |

| This compound | Thietane | - | 150 |

| Analogue 5 | Thietane | Oxetane | 320 |

| Analogue 6 | Thietane | Cyclobutane | >1000 |

| Analogue 7 | Amide | 1,2,4-Triazole | 210 |

| Analogue 8 | Amide | 1,3,4-Oxadiazole | 195 |

Exploration of Diverse Applications

Role as Molecular Probes in Chemical Biology

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. promega.co.uk While direct studies of 4-(Thietan-3-yloxy)benzamide as a molecular probe are not extensively documented, its constituent parts suggest significant potential in this area. Benzamide (B126) derivatives are widely explored in medicinal chemistry for their ability to act as enzyme inhibitors or receptor ligands. ontosight.aiontosight.ai The thietane (B1214591) group, a four-membered heterocycle containing sulfur, can confer unique pharmacological properties and influence how the molecule interacts with biological targets like proteins or enzymes. ontosight.aiontosight.ai

The development of effective chemical probes requires a molecule to engage with its intended target within a complex cellular environment. promega.co.uk The general class of benzamides has been investigated for a variety of biological activities, including anticancer and anti-inflammatory properties, which depend on their specific molecular targets. ontosight.ai Similarly, thietane-containing compounds are recognized as important structural motifs in medicinal chemistry. researchgate.net Therefore, this compound could potentially be developed into a chemical probe to investigate the function of specific biological pathways or to validate new drug targets. promega.co.uk

Potential in Agricultural Chemistry (e.g., Herbicidal Action)

In the field of agricultural chemistry, there is a constant need for new active compounds to manage pests and unwanted vegetation. google.com Benzamide structures are a known class of herbicides, with various derivatives developed for controlling a broad spectrum of weeds, often at low application rates. google.comresearchgate.net Patents related to agrochemicals have included benzamide compounds for their herbicidal utility. google.com

Furthermore, thietane derivatives are also employed in the development of agrochemicals. cymitquimica.com The inclusion of a thietane ring in a molecule can influence its biological activity and physical properties. While specific herbicidal data for this compound is not prominent, related benzamide compounds have shown activity. google.com Beyond herbicidal action, other agricultural applications are plausible. For instance, some benzamide analogs have been investigated for their nematicidal activity against crop-damaging root-knot nematodes like Meloidogyne incognita. nih.govnih.gov Given that both the benzamide and thietane moieties are found in agrochemically active molecules, this compound represents a scaffold with potential for development in crop protection. google.comcymitquimica.com

Utilization as Building Blocks in Complex Organic Synthesis

Organic building blocks, or synthons, are foundational molecules from which more complex structures are assembled. cymitquimica.comajrconline.org They are fundamental in medicinal chemistry and organic synthesis for the modular construction of larger molecular architectures. ajrconline.org this compound possesses the characteristics of a versatile building block. Its structure contains multiple functional groups—an amide, an ether linkage, and a thietane ring—that can be chemically modified.

Thioamides, which are close relatives of amides, are considered valuable synthons for creating various heterocyclic compounds. researchgate.net The benzamide group itself can undergo various chemical transformations. More distinctively, the thietane ring is a strained four-membered heterocycle, which gives it unique reactivity. cymitquimica.com This strain can be harnessed in synthetic chemistry, for instance, through ring-opening reactions initiated by nucleophiles, allowing for the introduction of new functional groups and the construction of different molecular skeletons. wikipedia.org Thietanes are recognized as useful intermediates in organic synthesis, contributing to the creation of complex molecules. researchgate.netresearchgate.net Therefore, this compound can serve as a starting point or key intermediate for the synthesis of a diverse range of more elaborate chemical entities. researchgate.netajrconline.org

Application in Material Science and Supramolecular Chemistry

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. acs.org Benzamide derivatives are well-known for their ability to form predictable hydrogen-bonding patterns. The amide group can act as both a hydrogen bond donor and acceptor, leading to the self-assembly of molecules into well-ordered, extended structures like tapes, ribbons, or helical aggregates. acs.orgnih.gov This capacity makes benzamides valuable components in the design of supramolecular polymers and other functional materials. ontosight.ai

Data Tables

Table 1: Database Identifiers for this compound

This table lists the various codes under which the compound is cataloged in different chemical and biological databases. ontosight.ai

| Database/Library | Identifier |

| CHEMBL | CHEMBL1880875 |

| TimTec | TimTec1_001738 |

| Oprea | Oprea1_752553 |

| Oprea | Oprea1_859702 |

| HMS | HMS1538O22 |

| STL | STL376451 |

| AKOS | AKOS000373214 |

| NCGC | NCGC00174116-01 |

| MLS | MLS0437543.0002 |

Table 2: Summary of Potential Applications

This table summarizes the explored potential applications of this compound based on the properties of its structural components.

| Field of Application | Potential Role | Rationale |

| Chemical Biology | Molecular Probe | Benzamide moiety can interact with biological targets; thietane ring confers unique pharmacological properties. ontosight.aiontosight.aiontosight.ai |

| Agricultural Chemistry | Herbicide, Nematicide | Benzamides are a known class of herbicides; related structures show nematicidal activity. google.comnih.gov |

| Organic Synthesis | Building Block (Synthon) | Contains multiple modifiable functional groups; the strained thietane ring offers unique reactivity. researchgate.netcymitquimica.comajrconline.org |

| Material Science | Supramolecular Component | Benzamide group facilitates hydrogen-bond-driven self-assembly; thietane influences molecular packing. researchgate.netacs.orgnih.gov |

Conclusion and Future Research Directions

Synthesis of Key Academic Findings and Insights

Research into 4-(Thietan-3-yloxy)benzamide and its analogues is situated at the intersection of two key areas of medicinal chemistry: the study of benzamide (B126) derivatives and the incorporation of small, strained heterocyclic rings like thietane (B1214591). Benzamides are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.ai The benzamide core serves as a versatile scaffold, allowing for systematic structural modifications to optimize pharmacological activity. mdpi.com

The introduction of a thietane ring, a four-membered heterocycle containing a sulfur atom, is a more recent strategy in drug design. nih.govbenthamdirect.com Compared to its more studied oxygen-containing analogue, oxetane, the thietane ring has received limited attention but is gaining recognition for its potential to improve physicochemical properties and introduce novel three-dimensionality to drug candidates. nih.govbenthamdirect.comresearchgate.net The thietane moiety can influence a molecule's polarity, solubility, and metabolic stability, making it an attractive feature for medicinal chemists. researchgate.netcardiff.ac.uk

While specific, in-depth studies on this compound are not extensively documented in publicly available literature, its constituent parts suggest potential biological activities. For instance, various benzamide derivatives have been investigated as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which is a key target in cancer therapy. mdpi.comnih.gov The general structure of this compound shares conceptual similarities with known PARP inhibitors, which often feature a benzamide-like pharmacophore.

Identification of Critical Knowledge Gaps and Unresolved Research Questions

Despite the promising structural features of this compound, there are significant gaps in our understanding of its properties and potential applications. A primary unresolved question is its specific biological target(s) and mechanism of action. While the benzamide scaffold is common in many bioactive compounds, the influence of the 4-(thietan-3-yloxy) substituent on target engagement is unknown.

Key research questions that remain to be addressed include:

Biological Activity Spectrum: What is the full range of biological activities of this compound? Does it exhibit significant anticancer, anti-inflammatory, or other therapeutic effects?

Mechanism of Action: If biologically active, what are the specific molecular targets and pathways modulated by this compound?

Structure-Activity Relationships (SAR): How do modifications to the benzamide and thietane rings affect the compound's potency and selectivity?

Pharmacokinetic Profile: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound? Is the thietane ring metabolically stable?

Synthetic Accessibility: While the synthesis of thietane-containing molecules is established, what are the most efficient and scalable routes to produce a diverse library of this compound analogues for extensive screening? researchgate.net

Emerging Methodologies and Interdisciplinary Approaches for Compound Research

Future research on this compound and its analogues will greatly benefit from the integration of emerging methodologies and interdisciplinary approaches that are revolutionizing drug discovery.

Computational and In Silico Methods: Advances in computational chemistry, including molecular docking, virtual screening, and molecular dynamics simulations, can accelerate the identification of potential biological targets for this compound. hilarispublisher.comhilarispublisher.comnih.gov These in silico techniques can predict binding affinities and modes of interaction with various proteins, guiding the rational design of more potent and selective analogues. nih.gov Furthermore, AI and machine learning algorithms are increasingly being used to predict the properties of novel compounds and to design new molecules with desired characteristics. researchgate.netboehringer-ingelheim.com

Advanced Synthesis and Screening Techniques: Modern synthetic methodologies such as photoredox catalysis, C-H activation, and flow chemistry can facilitate the rapid and efficient synthesis of a diverse library of this compound derivatives. hilarispublisher.comhilarispublisher.com This increased chemical diversity is crucial for thorough structure-activity relationship studies. High-throughput screening (HTS) technologies will be essential for evaluating these large compound libraries against a wide array of biological targets in a time- and cost-effective manner. ontosight.ai

Interdisciplinary Collaboration: A comprehensive understanding of the therapeutic potential of this compound will require a collaborative effort between medicinal chemists, biologists, pharmacologists, and computational scientists. This interdisciplinary approach will enable a holistic evaluation of the compound, from its fundamental chemical properties to its effects in biological systems.

Future Trajectories for this compound Research and its Analogues

The future of research on this compound is promising and can be directed along several key trajectories.

Target Identification and Validation: A primary focus should be on elucidating the specific biological target(s) of this compound. This can be achieved through a combination of in silico screening against known drug targets and experimental validation using biochemical and cellular assays. Given the prevalence of the benzamide moiety in PARP inhibitors, investigating the PARP family of enzymes would be a logical starting point. mdpi.comfondazionemichelangelo.org

Lead Optimization and Analogue Synthesis: Once a primary target is identified, systematic structural modifications of the this compound scaffold can be undertaken to optimize its potency, selectivity, and pharmacokinetic properties. This will involve the synthesis and evaluation of a wide range of analogues with substitutions on both the benzamide and thietane rings.

Exploration of Novel Therapeutic Areas: While oncology appears to be a promising area, the potential of this compound and its derivatives in other disease areas should not be overlooked. The broad biological activity of benzamides suggests that these compounds could also have applications in inflammatory diseases, infectious diseases, or neurological disorders. ontosight.aimdpi.com

Development of Advanced Drug Delivery Systems: For promising lead compounds, the development of novel drug delivery systems could enhance their therapeutic efficacy. Nanomedicine and other advanced formulation strategies can improve solubility, bioavailability, and targeted delivery to the site of action. researchgate.net

Q & A

Q. What strategies mitigate mutagenicity risks identified in Ames testing?

- Methodological Answer: If mutagenicity is detected (e.g., in TA98 strains):

- Structural redesign : Replace mutagenic motifs (e.g., nitro groups) with bioisosteres (e.g., cyano).

- Prodrug approaches : Mask reactive groups (e.g., ester prodrugs hydrolyzed in vivo).

- Toxicogenomics : RNA-seq to identify pathways affected by mutagenic metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.